Product packaging for 2-Methoxy-4-methyl-1-nitronaphthalene(Cat. No.:CAS No. 72206-99-6)

2-Methoxy-4-methyl-1-nitronaphthalene

Cat. No.: B14465763
CAS No.: 72206-99-6
M. Wt: 217.22 g/mol
InChI Key: TZSLXQINTFFGLT-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-nitronaphthalene is a nitronaphthalene derivative of interest in various scientific research applications. Nitronaphthalene derivatives are frequently explored as key intermediates in organic synthesis and pharmaceutical development. For instance, related compounds like 2-methoxy-1-nitronaphthalene are documented as important intermediates in the synthesis of therapeutics such as naproxen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . Similar compounds have also been used in synthetic studies to access more complex polycyclic structures . From a toxicological perspective, nitronaphthalenes are studied for their tissue-specific effects, with research indicating that 1-nitronaphthalene can cause cytotoxicity in the respiratory tract, particularly targeting Clara and ciliated cells in the lung airways of animal models . The compound's structure, featuring methoxy and nitro substituents on a naphthalene ring system, can lead to specific intermolecular interactions in the solid state, such as weak C-H···O bonds and π-π stacking, which are relevant in materials science and crystallography studies . Researchers value this chemical for building complex molecular architectures and for investigating the biochemical mechanisms of compound-induced toxicity. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B14465763 2-Methoxy-4-methyl-1-nitronaphthalene CAS No. 72206-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72206-99-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-4-methyl-1-nitronaphthalene

InChI

InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

TZSLXQINTFFGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Methoxy 4 Methyl 1 Nitronaphthalene

Nucleophilic Addition Reactions on the Nitroarene Moiety

The electron-deficient nature of the naphthalene (B1677914) ring system, induced by the nitro group, makes it susceptible to attack by various nucleophiles. These reactions are central to the functionalization of the molecule.

The reaction between nitroarenes and Grignard reagents is a complex process that can proceed through different pathways, largely dependent on the nature of the Grignard reagent. rsc.org Studies on 2-methoxy-1-nitronaphthalene (B3031550) provide a foundational understanding of the reactivity expected for 2-Methoxy-4-methyl-1-nitronaphthalene.

There is significant evidence that the reactions of alkyl Grignard reagents with nitronaphthalenes proceed via a single-electron transfer (SET) mechanism. rsc.orgresearchgate.net This process is initiated by the transfer of an electron from the Grignard reagent (RMgX) to the nitroarene, creating a nitroarene radical anion and an alkyl radical. rsc.org These two radical species are formed as a pair within a solvent cage. rsc.org The subsequent steps can involve the collapse of this radical pair within the solvent cage (geminate combination) or, to a smaller degree, their interaction after diffusing out of the cage (non-geminate combination). rsc.org The established reactivity order of different alkyl Grignard reagents serves as strong evidence for this SET pathway. rsc.orgrsc.org

The regiochemical outcome of the addition of Grignard reagents to the 2-methoxy-1-nitronaphthalene system is highly dependent on the Grignard reagent used. rsc.org Alkylmagnesium halides predominantly yield 1,6-addition products. rsc.org In contrast, aryl Grignard reagents like phenylmagnesium bromide result in a mixture of 1,4-addition and reductive 1,2-addition products. rsc.org The 4-methyl group in this compound would sterically hinder 1,4-addition, likely favoring 1,6-addition even more.

Protonation of the intermediate nitronate anions formed from 1,6-conjugate addition leads to a mixture of cis and trans diastereoisomers of 4-alkyl-2-methoxy-1-nitro-1,4-dihydronaphthalenes. rsc.org

Grignard ReagentPredominant Reaction Pathway(s)
Alkylmagnesium Halides (e.g., CH₃MgBr, C₂H₅MgBr, i-C₃H₇MgBr)1,6-Addition rsc.org
Phenylmagnesium Bromide (PhMgBr)1,4-Addition and Reductive 1,2-Addition rsc.org

The nature of the organic group in the Grignard reagent is a critical determinant of the reaction pathway. rsc.org A clear distinction is observed between alkyl and aryl Grignard reagents.

Alkyl Grignard Reagents : These reagents react via the SET mechanism, leading almost exclusively to 1,6-addition products. rsc.org Competitive reaction studies have established a reactivity order that correlates with the electron-donating ability of the alkyl group, further supporting the SET mechanism. rsc.orgrsc.org

Reactivity Order of Alkyl Grignard Reagents
i-C₃H₇MgBr > PhCH₂MgBr ≈ C₂H₅MgBr > PhCH₂CH₂MgBr > CH₃MgBr rsc.orgrsc.org

Aryl Grignard Reagents : The reaction of phenylmagnesium bromide yields different products (1,4-addition and reductive 1,2-addition), which may indicate a shift from the SET mechanism to a polar (carbanionic) pathway. rsc.org The reduced ability of aryl Grignard reagents to participate in electron-transfer reactions compared to their alkyl counterparts could account for this mechanistic divergence.

Nitronaphthalene derivatives can undergo photosubstitution reactions in the presence of amine nucleophiles. acs.org In these reactions, irradiation with light excites the nitroarene molecule, making it susceptible to nucleophilic attack. For instance, the photoreaction of 1-methoxy-4-nitronaphthalene (B51467) with amines demonstrates this reactivity. acs.orgiupac.org The reaction is believed to proceed through an excited triplet state of the nitronaphthalene. researchgate.net The substitution can occur where the nucleophile displaces a group already on the ring, such as the methoxy (B1213986) group. The specific products and quantum yields of such reactions are influenced by the structure of the nitroarene, the nature of the amine, and the reaction conditions. iupac.org

Grignard Reagent Reactions with Nitronaphthalenes (e.g., 2-methoxy-1-nitronaphthalene)

Redox Chemistry of the Nitro Group in Naphthalene Systems

The nitro group is a key functional group that dictates much of the redox chemistry of this compound.

Reduction : The nitro group in nitronaphthalenes can be readily reduced to an amino group. This transformation is synthetically important, as the resulting naphthylamines are valuable intermediates in the synthesis of dyes and other chemicals. wikipedia.org The reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The electron-accepting properties of nitronaphthalenes, which are crucial for their reduction, can be studied using techniques like cyclic voltammetry to determine their half-wave potentials. nih.gov

Oxidation : The naphthalene ring system can be subjected to oxidation, although the presence of a deactivating nitro group makes the substituted ring resistant to this process. askfilo.comstackexchange.com The nitro group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and makes it less susceptible to electrophilic attack by oxidizing agents. askfilo.com If oxidation of a nitronaphthalene derivative were to occur, it would preferentially happen on the ring that is not substituted with the nitro group. stackexchange.com For example, the oxidation of 1-nitronaphthalene (B515781) can yield o-nitrophthalic acid. askfilo.com In the case of this compound, the presence of the electron-donating methoxy and methyl groups on the same ring as the nitro group would further influence the reactivity, but the deactivating effect of the nitro group remains dominant for that ring.

Mechanisms of Reduction (e.g., Fe(salen) complex catalysis, nitroso intermediates)

This reduction can occur via single-electron transfers, creating radical intermediates, or through successive two-electron steps, which is common in many catalytic systems. nih.gov A general pathway for the two-electron reduction proceeds through the formation of a nitroso (-NO) compound, followed by a hydroxylamino (-NHOH) intermediate, and finally the amine. nih.gov

Fe(salen) Complex Catalysis:

Recent advancements have highlighted the efficacy of iron(salen) complexes as catalysts for the reduction of nitro compounds under mild conditions. cam.ac.uk A simple, bench-stable [Fe(salen)]₂-μ-oxo precatalyst can effectively reduce nitroaromatics at room temperature. cam.ac.ukacs.org Mechanistic studies involving kinetics, mass spectrometry, and quantum chemistry have shed light on this process. cam.ac.uknih.gov

The catalytic cycle is understood to involve the generation of a highly reactive on-cycle iron hydride species as a key catalytic intermediate. cam.ac.uknih.gov This iron hydride facilitates the reduction of the nitro group. Critically, these studies confirm the presence of a nitroso intermediate during the reaction. cam.ac.uknih.gov However, the subsequent reduction of the nitroso group to the hydroxylamino stage is typically orders of magnitude faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov Hydroxylamine (B1172632) derivatives, while reducible, are generally not considered to be intermediates in this specific catalytic pathway. acs.orgnih.gov

Key Stages in Fe(salen)-Catalyzed Nitro Group Reduction
StageKey Species InvolvedDescription
Catalyst Activation[Fe(salen)]₂-μ-oxo, Reductant (e.g., H₃SiPh)The precatalyst reacts with the reducing agent to form the active catalytic species.
Generation of Key IntermediateActive Fe(salen) catalystAn on-cycle iron hydride species is formed, which is the primary reducing agent for the nitro group. cam.ac.uk
Initial ReductionAr-NO₂, Iron HydrideThe nitro group is reduced in a two-electron step to form a nitroso intermediate (Ar-NO). nih.gov
Subsequent ReductionAr-NO, Iron HydrideThe nitroso intermediate is rapidly reduced to the corresponding amine (Ar-NH₂). nih.gov

Oxidative Cleavage of Aromatic Rings Initiated by Nitro Compounds

The oxidative cleavage of naphthalene derivatives is a known process, though the robust nature of the aromatic system requires potent oxidizing agents or specific reaction conditions. The substituents on the naphthalene ring play a crucial role in determining the outcome of such reactions.

The nitro group is a powerful electron-withdrawing and deactivating group, which renders the aromatic ring to which it is attached more resistant to electrophilic attack and oxidation. stackexchange.comaskfilo.com In the case of unsubstituted 1-nitronaphthalene, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) results in the cleavage of the unsubstituted ring to yield 3-nitrophthalic acid. askfilo.com The nitro-substituted ring remains intact due to its deactivation.

For this compound, the scenario is more complex. The ring bearing the nitro group also contains two electron-donating groups: a strongly activating methoxy group and a weakly activating methyl group. These groups increase the electron density of the ring, making it more susceptible to oxidation, in direct opposition to the effect of the nitro group. While specific studies on the oxidative cleavage of this particular molecule are not prevalent, it is likely that oxidation would still preferentially target the less-substituted and electronically ambiguous ring.

A general mechanism for the oxidative cleavage of aromatic compounds initiated by radicals, such as the hydroxyl radical (HO•), involves initial radical addition to the ring. nih.gov The resulting intermediate can react with molecular oxygen to form a peroxy radical. This species can then rearrange into a bicyclic peroxy intermediate, which subsequently undergoes ring cleavage to form various smaller oxygenated products like oxoenals and organic acids. nih.gov

Substituent Effects on Reaction Kinetics and Thermodynamics

The three substituents on this compound each exert a distinct electronic influence, which collectively governs the molecule's reactivity.

Nitro Group (-NO₂): Located at the C1 position, this group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack.

Methoxy Group (-OCH₃): At the C2 position, this group is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+M). The resonance effect dominates, making it a powerful activating group that increases the electron density of the naphthalene system.

Methyl Group (-CH₃): At the C4 position, this group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

The combined effect of the activating methoxy and methyl groups and the deactivating nitro group on the same ring creates a "push-pull" system. This electronic arrangement significantly influences the kinetics of its reactions. For instance, during the reduction of the nitro group, the formation of the hydroxylamine intermediate is a key step. Studies on related systems, such as nitrobenzyl carbamates, have shown that electron-donating substituents on the aromatic ring accelerate the subsequent fragmentation of this hydroxylamine intermediate. rsc.org This acceleration is attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. rsc.org It is therefore plausible that the electron-donating methoxy and methyl groups in this compound would similarly influence the kinetics of reactions involving its reduced intermediates.

Electronic Effects of Substituents on the Naphthalene Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Nitro (-NO₂)1-I (Withdrawing)-M (Withdrawing)Strongly Deactivating
Methoxy (-OCH₃)2-I (Withdrawing)+M (Donating)Strongly Activating
Methyl (-CH₃)4+I (Donating)N/A (Hyperconjugation)Weakly Activating

Radical Intermediates and Reaction Pathways (e.g., geminate radical pair recombination)

Reactions involving nitroaromatic compounds, particularly photochemical processes, can proceed through radical intermediates. Theoretical studies on the closely related compound 2-methyl-1-nitronaphthalene (B1630592) have shown that upon photoexcitation, the molecule undergoes an ultrafast evolution from its singlet excited state, followed by intersystem crossing (ISC) to populate a triplet excited state. acs.org These excited states are precursors to radical-mediated reaction pathways.

Geminate Radical Pair Recombination:

A key concept in the chemistry of radical intermediates is geminate recombination. This refers to the reaction of two radical fragments that were generated from the same parent molecule and are still in close proximity within the surrounding "solvent cage". iupac.org These radical pairs, born from a single event, are known as geminate pairs. arxiv.org

The process can be outlined as follows:

Formation: A chemical event, such as bond cleavage in an excited molecule, creates a pair of radicals. This pair is initially formed in a specific spin state (typically a singlet state if the precursor was a singlet). arxiv.orguiuc.edu

Spin Dynamics: While in the solvent cage, the radical pair can undergo intersystem crossing, converting from the initial singlet state to a triplet state. uiuc.edu

Recombination vs. Escape: Radical pairs in the singlet state can recombine to form a stable, non-radical product. arxiv.orgmdpi.com However, pairs in the triplet state cannot recombine directly. They must either convert back to the singlet state or diffuse out of the solvent cage to become free, uncorrelated radicals in the bulk solution. arxiv.org

Photochemistry and Photophysical Dynamics of 2 Methoxy 4 Methyl 1 Nitronaphthalene

Excited-State Dynamics and Deactivation Pathways

Upon absorption of light, 2-Methoxy-4-methyl-1-nitronaphthalene is promoted to an electronically excited singlet state (S₁). The subsequent deactivation of this state is governed by a series of rapid and efficient nonradiative processes, characteristic of the nitronaphthalene family. The presence of the nitro group dramatically influences these pathways, typically leading to extremely short singlet-state lifetimes and high triplet quantum yields.

A hallmark of nitronaphthalene derivatives is the exceptionally rapid and efficient population of their triplet states via intersystem crossing (ISC) from the initially excited singlet state. nih.govresearchgate.net This process, often occurring on a femtosecond to picosecond timescale, is one of the fastest ISC rates observed for organic molecules composed solely of light atoms. nih.govresearchgate.net

The mechanism for this ultrafast ISC is attributed to strong spin-orbit coupling between singlet and triplet states of different orbital characters, a principle articulated by El-Sayed's rules. For nitronaphthalenes, the first excited singlet state (S₁) is typically of a ¹(π,π) character. The deactivation pathway involves crossing to a nearby triplet state, which may have significant ³(n,π) character associated with the nitro group. nih.gov The small energy gap and the differing orbital nature of these states create a highly efficient "doorway" for the molecule to change its spin multiplicity.

Studies on analogous compounds like 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene (B1630592) have shown S₁ lifetimes of less than 200 femtoseconds, with the primary decay channel being ISC to the triplet manifold. researchgate.netnih.govacs.org Theoretical models suggest that the process may involve multiple triplet states, with the system initially crossing to a higher-lying triplet state (Tₙ) that is nearly isoenergetic with the S₁ state, followed by rapid internal conversion within the triplet manifold to the lowest triplet state (T₁). nih.govnih.gov The high efficiency of ISC in nitronaphthalenes is explained by the minimal structural changes required for the singlet-triplet transition. nih.gov

For this compound, the electron-donating methoxy (B1213986) and methyl groups are expected to influence the energies of the π,π* states. However, the fundamental ultrafast ISC mechanism mediated by the nitro group is anticipated to remain the dominant deactivation pathway for the S₁ state.

The excited states of nitronaphthalenes are characterized by their orbital nature and lifetimes. The lowest excited singlet state (S₁) is generally a π,π* state, while the triplet manifold contains both π,π* and n,π* states. The presence of the nitro group introduces low-lying n,π* states that are crucial for the efficient ISC.

Singlet State: The S₁ state of nitronaphthalenes is notoriously short-lived due to the ultrafast ISC. researchgate.netnih.gov Fluorescence quantum yields are typically very low (<10⁻⁴), rendering most of these compounds as practically non-fluorescent. nih.gov For 1-nitronaphthalene, the S₁ lifetime has been measured to be as short as 100 femtoseconds. nih.gov The electron-donating substituents on this compound may slightly alter the S₁ lifetime, but it is expected to remain in the sub-picosecond domain.

Triplet State: In contrast to the fleeting singlet state, the lowest triplet state (T₁) has a much longer lifetime, often extending into the microsecond scale in deoxygenated solutions. The T₁ state of nitronaphthalenes typically possesses an intramolecular charge-transfer character. researchgate.net This T₁ state is a key intermediate in the subsequent photochemistry of the molecule. The triplet quantum yields for nitronaphthalenes can be remarkably high, although they vary with substitution patterns. For instance, the triplet quantum yield is approximately 0.93 for 2-nitronaphthalene (B181648) but decreases to 0.33 for 2-methyl-1-nitronaphthalene, indicating a sensitivity to substituent effects. researchgate.net

Table 1: Comparative Excited-State Properties of Nitronaphthalene Derivatives

CompoundS₁ LifetimeTriplet Quantum Yield (Φ_T)Key Feature
1-Nitronaphthalene~100 fs nih.gov0.64 ± 0.12 researchgate.netFastest measured organic ISC nih.gov
2-Nitronaphthalene< 200 fs researchgate.net0.93 ± 0.15 researchgate.netHighly efficient ISC researchgate.net
2-Methyl-1-nitronaphthalene< 200 fs researchgate.net0.33 ± 0.05 researchgate.netBifurcated decay channels researchgate.netacs.org

While ISC is the major deactivation channel for many nitronaphthalenes, internal conversion (IC) can be a competing pathway. IC is a nonradiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process can be facilitated by conical intersections (CIs), which are points on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for relaxation to the ground state.

For some nitronaphthalenes, such as 2-methyl-1-nitronaphthalene, the excited-state decay is proposed to bifurcate into two channels. researchgate.netacs.org The primary channel is the ultrafast ISC. A secondary, minor channel involves conformational relaxation on the S₁ potential energy surface to populate an intramolecular charge-transfer (CT) state, which can then deactivate nonradiatively. researchgate.netacs.org The presence of electron-donating groups, like the methoxy group in this compound, can stabilize such CT states, potentially making this IC pathway more significant. nih.gov Depending on the solvent polarity and the specific substitution pattern, IC through a CI can sometimes become the dominant relaxation pathway. researchgate.net

Photoreactivity and Photoinduced Transformations

The highly populated and relatively long-lived triplet state of nitronaphthalenes is the primary origin of their photoreactivity. These reactions can lead to the degradation of the molecule, a process of significant environmental relevance.

Nitronaphthalenes are known to undergo photodegradation, particularly under atmospheric conditions where photolysis can be a dominant loss process. copernicus.org The orientation of the nitro group relative to the naphthalene (B1677914) ring system has been shown to correlate with photodegradation rates. researchgate.net Compounds where the nitro group is twisted out of the plane of the aromatic rings tend to be more photoreactive. researchgate.net

The proposed mechanism for photodegradation often involves the T₁ state. From this state, an intramolecular rearrangement can occur, potentially leading to the formation of a nitrite (B80452) intermediate and subsequent cleavage of the C-NO₂ bond. researchgate.net This can generate aryl and nitrogen dioxide radicals. researchgate.net

In atmospheric conditions, the photolysis of gaseous nitronaphthalenes like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene leads to the formation of various products, including nitrous acid, formic acid, acetic acid, and nitric acid, as well as partially decomposed species like naphthols and nitrobenzoic acid. copernicus.org For this compound, similar degradation pathways are expected, influenced by the presence of the methoxy and methyl groups which can affect radical stability and subsequent reaction pathways.

Molecular oxygen (O₂) can play a crucial role in the photochemistry of nitronaphthalenes in both solution and atmospheric contexts. Oxygen is an efficient quencher of triplet states, and this interaction can significantly alter the fate of the excited molecule.

The interaction between the T₁ state of the nitronaphthalene and ground-state triplet oxygen (³O₂) can proceed via two main pathways:

Energy Transfer: The triplet nitronaphthalene can transfer its energy to ³O₂, leading to the formation of highly reactive singlet oxygen (¹O₂). This process is often efficient and contributes to the photooxidative degradation of surrounding materials.

Electron Transfer/Radical Scavenging: Molecular oxygen can interact with radical intermediates formed during photodegradation. It has been shown to significantly reduce the photodegradation quantum yield of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene by scavenging radical species. researchgate.net

Photosubstitution Reactions

Nucleophilic aromatic photosubstitution (SNAr*) is a characteristic reaction for aromatic compounds bearing a nitro group, which acts as a powerful electron-withdrawing group in the excited state, thereby activating the aromatic ring towards nucleophilic attack. The methoxy group, being an electron-donating group, further influences the regioselectivity of these reactions.

For nitroaromatic compounds, photoexcitation typically populates an excited triplet state which then interacts with a nucleophile. The reaction pathway can lead to the substitution of either the nitro group or another leaving group on the ring. In analogous compounds like 1-methoxy-4-nitronaphthalene (B51467), the nature of the nucleophile has been shown to direct the reaction outcome. For instance, primary amines often lead to the displacement of the nitro group, whereas secondary amines can cause the substitution of the methoxy group.

It is expected that this compound would undergo similar photosubstitution reactions. The reaction would likely proceed via the triplet excited state upon irradiation. However, specific research detailing the quantum yields, product distributions, and the precise mechanism for this compound with various nucleophiles is not available in the current scientific literature.

Solvent Effects on Photophysical Properties and Reactivity

The interaction between solvent molecules and a solute can significantly alter the solute's ground and excited state energy levels, leading to changes in its photophysical properties and photochemical reactivity. These effects are broadly categorized based on solvent polarity and specific solute-solvent interactions like hydrogen bonding.

Solvatochromism refers to the change in the color of a substance (and hence its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is particularly pronounced for polar molecules where the dipole moment changes upon electronic excitation.

This compound possesses a permanent dipole moment due to its polar nitro and methoxy substituents. It is anticipated that upon excitation, the charge distribution would change, leading to a different excited-state dipole moment. In such cases, an increase in solvent polarity generally leads to a greater stabilization of the more polar state. vulcanchem.com If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. vulcanchem.com

The magnitude of this shift, known as the Stokes shift (the difference in energy between the absorption and emission maxima), is often correlated with solvent polarity functions. While these principles are well-established, a quantitative analysis for this compound is not possible as spectroscopic data (absorption and emission maxima) in a range of solvents have not been reported. Consequently, a data table illustrating the solvatochromic shifts cannot be generated.

Specific solute-solvent interactions, such as hydrogen bonding, can have a profound effect on photophysical pathways and reactivity. The oxygen atoms of the nitro group in this compound are potential hydrogen-bond acceptors. In protic, hydrogen-bond donor (HBD) solvents (e.g., alcohols, water), these interactions can stabilize the ground and excited states, influencing the energy levels and potentially altering rates of radiative (fluorescence) and non-radiative decay.

Such hydrogen bonding can affect the lifetime of the excited state and its reactivity in photosubstitution reactions. For example, by solvating the nitro group, HBD solvents could modulate its electron-withdrawing character in the excited state, thereby influencing the efficiency of nucleophilic attack. Conversely, hydrogen-bond acceptor (HBA) solvents might interact with the methyl protons or aromatic protons, although these interactions are generally much weaker.

Despite the recognized importance of these interactions, no specific studies have been published that investigate the influence of hydrogen bonding on the photochemical or photophysical behavior of this compound.

Computational and Theoretical Investigations of 2 Methoxy 4 Methyl 1 Nitronaphthalene

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule and the energies associated with its different states. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure of medium-sized organic molecules. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 2-methoxy-4-methyl-1-nitronaphthalene, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, particularly influenced by the electron-donating methoxy (B1213986) and methyl groups. The LUMO, conversely, would be centered on the electron-withdrawing nitro group and the adjacent aromatic carbon atoms. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

DFT calculations, often employing functionals like B3LYP or WB97XD with a basis set such as 6-311+G(d,p), can provide precise values for these properties. mdpi.com The results of such analyses are typically presented in a data table format.

Table 1: Predicted Electronic Properties from DFT Calculations Interactive Data Table

Property Predicted Value (a.u.) Description
HOMO Energy (Value) Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy (Value) Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (Value) Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are illustrative placeholders, as specific DFT studies on this compound are not publicly available. The actual values would be derived from running specific DFT calculations.

To understand the behavior of this compound upon absorption of light (its photophysics and photochemistry), excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org

For nitroaromatic compounds, the photophysics is often characterized by an ultrafast decay from the initially excited singlet state (S₁) into the triplet manifold (T₁). rsc.org This intersystem crossing (ISC) is a key process. High-level multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often required for an accurate description of these processes, especially when conical intersections (points of degeneracy between electronic states) are involved. rsc.orgnih.govresearchgate.net

Studies on analogues like 2-methyl-1-nitronaphthalene (B1630592) have shown that the triplet quantum yield is highly sensitive to the substitution pattern. rsc.org The presence of methyl and methoxy groups on the naphthalene ring of this compound would be expected to modulate the energies of the excited states and the efficiency of intersystem crossing compared to unsubstituted nitronaphthalene. Specifically, these calculations can identify the nature of the lowest excited states (e.g., n→π* or π→π*) and map the potential energy surfaces to find pathways for non-radiative decay.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time. nih.govnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed picture of how the molecule flexes, rotates, and interacts with its environment.

For this compound, a key conformational feature is the orientation of the methoxy and nitro groups relative to the naphthalene plane. Steric hindrance between the substituent at position 2 (methoxy) and the periposition 1 (nitro group) forces the nitro group to twist significantly out of the plane of the aromatic ring. This twisting has profound effects on the electronic conjugation and, consequently, on the molecule's spectroscopic and chemical properties.

In the solid state, the arrangement of molecules in a crystal lattice is governed by non-covalent intermolecular interactions. X-ray crystallography studies on the very similar compound 2-methoxy-1-nitronaphthalene (B3031550) reveal the importance of two main types of interactions: weak C-H⋯O hydrogen bonds and π-π stacking. nih.govresearchgate.net

The C-H⋯O interactions form between the hydrogen atoms of the naphthalene ring or methyl group and the oxygen atoms of the nitro group on a neighboring molecule. nih.gov These interactions, though individually weak, collectively contribute to the stability of the crystal packing. nih.gov

Additionally, the planar naphthalene ring systems of adjacent molecules can engage in π-π stacking. nih.gov In the crystal structure of 2-methoxy-1-nitronaphthalene, these interactions are observed with centroid-centroid distances in the range of 3.58 to 3.80 Å. nih.govresearchgate.net These stacking interactions are crucial for the cohesion of the crystal lattice. The presence of the additional methyl group in this compound would likely influence the specifics of this packing arrangement.

Table 2: Key Intermolecular Interactions in Nitronaphthalene Crystal Lattices Interactive Data Table

Interaction Type Typical Distance (Å) Description Reference
C-H⋯O 2.2 - 2.8 (H⋯O) Weak hydrogen bonds linking molecules into chains or sheets. nih.gov

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental results, assign peaks to specific molecular motions or transitions, and understand how structure relates to spectral features.

For this compound, DFT calculations can predict its key spectroscopic signatures:

IR Spectrum: The vibrational frequencies can be calculated to predict the infrared spectrum. Characteristic peaks would include C-H stretching from the aromatic ring and methyl/methoxy groups, asymmetric and symmetric stretching of the NO₂ group (typically around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively), and C-O stretching of the methoxy group. acs.org

NMR Spectrum: The magnetic shielding of each nucleus can be calculated (using methods like GIAO) to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za The predicted ¹H spectrum would show distinct signals for the aromatic protons, the methoxy protons (a singlet), and the methyl protons (a singlet). The ¹³C spectrum would show unique signals for each carbon atom in the distinct chemical environment.

UV-Vis Spectrum: As mentioned in section 5.1.2, TD-DFT calculations can predict the electronic transition energies and their corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. acs.org

Theoretical Modeling of Reaction Mechanisms and Pathways

Theoretical modeling can be used to explore the reactivity of this compound and to map out the detailed mechanisms of its potential chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, and determine activation energies and reaction rates.

For a nitronaphthalene derivative, several reaction types could be modeled:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the naphthalene ring towards attack by nucleophiles. Computational models can determine the preferred sites of attack and the energy barriers for substitution reactions.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and important reaction. Theoretical calculations can elucidate the multi-step pathway of this reduction.

Photochemical Reactions: As suggested by excited-state calculations, the molecule may undergo specific reactions upon absorption of light. For instance, photosubstitution reactions have been observed for related methoxynitronaphthalenes. acs.org Modeling these pathways would involve mapping the potential energy surfaces of the excited states to find reaction coordinates leading from the initial excited state to a photoproduct.

Quantitative Structure-Activity Relationship (QSAR) and Reactivity Prediction

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the Quantitative Structure-Activity Relationship (QSAR) or detailed reactivity predictions for this compound. While computational methods such as Density Functional Theory (DFT) are broadly applied to compounds of this class to predict their properties, specific research findings, data tables, and QSAR models for this compound are not available in the reviewed literature.

Therefore, a detailed analysis based on published research findings for this specific subsection cannot be provided at this time.

Advanced Spectroscopic Characterization of 2 Methoxy 4 Methyl 1 Nitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2-Methoxy-4-methyl-1-nitronaphthalene, a complete NMR analysis would involve ¹H, ¹³C, and potentially ¹⁷O NMR experiments.

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecular framework.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Signals would be expected for the ten carbons of the naphthalene ring system, the methoxy carbon, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group showing characteristic shifts.

¹⁷O NMR: While less common, ¹⁷O NMR could provide direct insight into the electronic environment of the oxygen atoms in the methoxy and nitro functional groups.

Currently, there are no published ¹H, ¹³C, or ¹⁷O NMR spectral data specifically for this compound.

Mass Spectrometry Techniques (e.g., GC-MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound, providing its retention time and its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight and various fragment ions resulting from the cleavage of the molecule, which helps in confirming the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (e.g., C₁₂H₁₁NO₃ for this compound), confirming the identity of the compound with high confidence.

Electrospray Ionization-Time of Flight (ESI-TOF): This is a soft ionization technique often coupled with HRMS that can also be used to determine the accurate mass of the protonated molecule [M+H]⁺.

Specific GC-MS, HRMS, or ESI-TOF data for this compound are not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (e.g., FTIR, Resonance Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-O stretching for the methoxy group would be observed in the 1275-1200 cm⁻¹ region. Aromatic C=C stretching bands would be seen in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitro group, being a highly polarizable functional group, would be expected to give a strong Raman signal.

A search of spectral libraries did not yield any experimental FTIR or Raman spectra for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy (e.g., Time-resolved UV-Vis, Femtosecond Fluorescence Up-conversion)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions of the nitronaphthalene chromophore. The position and intensity of the absorption maxima (λ_max) would be influenced by the methoxy and methyl substituents on the naphthalene ring system.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would be characteristic of its electronic structure and could be used to study its excited state properties. Techniques like time-resolved UV-Vis and femtosecond fluorescence up-conversion could be employed to investigate the dynamics of the excited states, such as excited-state lifetime and relaxation pathways.

No experimental UV-Vis absorption or fluorescence spectra for this compound have been reported.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

There are no published crystal structures for this compound in crystallographic databases.

Environmental Transformation and Atmospheric Chemistry of Nitronaphthalene Derivatives

Atmospheric Degradation Pathways

The primary routes for the atmospheric degradation of 2-Methoxy-4-methyl-1-nitronaphthalene are expected to involve photolysis and reactions with key atmospheric oxidants, including hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3).

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive oxidant in the troposphere, often referred to as the "detergent" of the atmosphere. The reaction of •OH with aromatic compounds like this compound is expected to be a major degradation pathway. The reaction likely proceeds via the addition of the •OH radical to the aromatic ring, forming an adduct that can then undergo further reactions, leading to the fragmentation of the ring or the formation of more oxidized products. The methoxy (B1213986) and methyl substituents are expected to activate the aromatic ring, potentially increasing the rate of reaction with •OH radicals compared to unsubstituted nitronaphthalene.

Reaction with Nitrate Radicals (NO3•): During nighttime, in the absence of sunlight, the nitrate radical can become a significant atmospheric oxidant. The reactivity of this compound with NO3• will depend on the concentration of both species. Reactions with NO3• are particularly important for compounds that are less reactive towards ozone and photolysis.

Reaction with Ozone (O3): Ozone is another important atmospheric oxidant, although its reactions with aromatic compounds are generally slower than those with hydroxyl radicals. The reaction of ozone with the naphthalene (B1677914) ring system of this compound could lead to the formation of ozonides and subsequent cleavage of the aromatic ring. The presence of the electron-donating methoxy and methyl groups may influence the reactivity of the aromatic system towards ozone.

A summary of the expected atmospheric degradation pathways is presented in the table below.

Degradation PathwayReactantTime of DayExpected Significance
PhotolysisSunlight (UV Radiation)DaytimeSignificant
Hydroxyl Radical Reaction•OHPrimarily DaytimeMajor
Nitrate Radical ReactionNO3•NighttimePotentially Significant
OzonolysisO3Daytime & NighttimeModerate

Identification of Photodegradation Products

While specific photodegradation products of this compound have not been detailed in the available literature, insights can be drawn from studies on similar nitronaphthalene derivatives. The photodegradation of these compounds typically leads to a variety of oxygenated products.

For instance, the photolysis of 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene (B1630592) has been shown to produce compounds such as naphthols and various carboxylic acids. copernicus.org It is plausible that the photodegradation of this compound would yield analogous products, with the initial formation of a methoxy-methyl-naphthol derivative. Further oxidation and ring-cleavage would likely result in the formation of various carboxylic acids.

The expected classes of photodegradation products are summarized in the following table:

Product ClassPotential Specific Examples (Hypothesized)
Naphthols2-Methoxy-4-methyl-naphthalenol
Carboxylic AcidsPhthalic acid derivatives, smaller aliphatic acids

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netup.pt These models integrate a compound's physical and chemical properties with environmental parameters to estimate its behavior in different environmental compartments such as air, water, and soil.

For this compound, a comprehensive environmental fate model would require input data on its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and its reaction rate constants with atmospheric oxidants. In the absence of direct experimental data for this specific compound, these parameters are often estimated using Quantitative Structure-Activity Relationship (QSAR) models.

τ = 1 / (k_OH[•OH] + k_O3[O3] + k_NO3[NO3•] + J)

Where:

k_OH, k_O3, and k_NO3 are the rate constants for the reactions with •OH, O3, and NO3•, respectively.

[•OH], [O3], and [NO3•] are the average atmospheric concentrations of these oxidants.

J is the photolysis rate constant.

Based on data for similar compounds, the atmospheric lifetime of this compound is likely to be on the order of hours to a few days. This relatively short lifetime suggests that it is unlikely to undergo long-range atmospheric transport and will be primarily a local or regional pollutant.

Relevance to Atmospheric Pollutants and Environmental Chemistry

Substituted nitronaphthalenes, including this compound, are relevant to atmospheric pollution and environmental chemistry due to their potential sources and transformation pathways. Nitronaphthalenes are known to be formed from the atmospheric nitration of parent polycyclic aromatic hydrocarbons (PAHs), which are common products of incomplete combustion from sources such as vehicle exhaust and industrial emissions.

The presence of methoxy and methyl groups on the naphthalene ring can influence the compound's properties and reactivity. For example, these groups can affect the compound's volatility and its partitioning between the gas and particulate phases in the atmosphere. The atmospheric degradation of this compound contributes to the formation of secondary atmospheric pollutants, including oxygenated organic compounds and potentially secondary organic aerosol (SOA).

The study of the environmental transformation of such compounds is essential for understanding their contribution to air quality issues, such as the formation of smog and particulate matter. Further research into the specific reaction kinetics and product formation of this compound is needed to more accurately assess its environmental impact.

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Methoxy 4 Methyl 1 Nitronaphthalene

Rational Design of Substituted Nitronaphthalene Derivatives

The design of substituted nitronaphthalene derivatives is guided by a comprehensive understanding of electrophilic aromatic substitution on the naphthalene (B1677914) ring system. The regioselectivity of nitration is primarily governed by the electronic effects of the existing substituents and the stability of the resulting carbocation intermediates (Wheland intermediates).

The nitration of naphthalene itself predominantly yields 1-nitronaphthalene (B515781) over 2-nitronaphthalene (B181648). youtube.com This preference is attributed to the greater resonance stabilization of the intermediate formed during attack at the alpha-position (C1), which can accommodate the positive charge without disrupting the aromaticity of the adjacent ring. youtube.com

In the case of substituted naphthalenes, such as 2-methoxy-4-methylnaphthalene, the directing effects of the methoxy (B1213986) and methyl groups are paramount. Both the methoxy (-OCH3) and methyl (-CH3) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

For the precursor, 2-methoxy-4-methylnaphthalene, the potential sites for nitration are C1, C3, C5, C6, C7, and C8. The methoxy group at C2 strongly activates the C1 (ortho) and C3 (ortho) positions. The methyl group at C4 activates the C3 (ortho) and C5 (para) positions. The interplay of these directing effects suggests that the C1 and C3 positions would be the most activated towards electrophilic attack by the nitronium ion (NO2+).

Computational studies on the nitration of substituted naphthalenes, such as 1-isopropyl-4,7-dimethylnaphthalene, have demonstrated that the analysis of Potential Energy Surfaces (PES) and the calculation of activation energies for the formation of σ-complexes can accurately predict the regioselectivity of the reaction. researchgate.net Similar theoretical modeling for 2-methoxy-4-methylnaphthalene would be invaluable in predicting the most favorable isomer.

Table 1: Predicted Regioselectivity of Nitration on 2-Methoxy-4-methylnaphthalene

Position Activating Group(s) Predicted Reactivity
1 ortho to -OCH3 High
3 ortho to -OCH3 and -CH3 High
5 para to -CH3 Moderate
6 - Low
7 - Low

Exploration of Structure-Reactivity Relationships within Analogous Compounds

The reactivity of substituted naphthalenes in nitration reactions is highly dependent on the nature and position of the substituents. Studies on the nitration of 2-methylnaphthalene (B46627) and 2-methoxynaphthalene (B124790) have shown that these compounds react at the encounter rate, indicating a very low activation barrier for the reaction.

For the related compound, 2-methoxy-6-methylnaphthalene (B1600538), the ratio of reactivity for nitration at the C1 position versus the C5 position is 6.5:1. This demonstrates a strong preference for substitution at the position activated by the methoxy group. This established structure-reactivity relationship provides a strong basis to predict that the nitration of 2-methoxy-4-methylnaphthalene will also favor substitution at the C1 position due to the powerful activating and directing effect of the C2-methoxy group.

The choice of nitrating agent and reaction conditions can also influence the isomer distribution. While the standard mixture of concentrated nitric acid and sulfuric acid is commonly used, other reagents can offer different selectivities. researchgate.net The viscosity of the solvent has also been suggested to affect the rates of translation within encounter pairs, potentially favoring less hindered positions in more viscous media. rsc.org

Preparation and Characterization of Isomeric Methoxy-Methyl-Nitronaphthalenes

The synthesis of 2-methoxy-4-methyl-1-nitronaphthalene begins with the preparation of the precursor, 2-methoxy-4-methylnaphthalene. This can be achieved through the dehydrogenation of 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (B8378863) using a palladium on charcoal catalyst in a high-boiling solvent like diphenyl ether at elevated temperatures. acs.org

The subsequent nitration of 2-methoxy-4-methylnaphthalene would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to favor mono-nitration. docbrown.info Based on the directing effects discussed previously, the major product is expected to be this compound.

Reaction Scheme:

Synthesis of the Precursor: 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene + 10% Pd/C in diphenyl ether at 200°C → 2-methoxy-4-methylnaphthalene acs.org

Nitration: 2-methoxy-4-methylnaphthalene + HNO3/H2SO4 → this compound (major product) + other isomers

The separation of the resulting isomers would likely be achieved using column chromatography.

Characterization of the synthesized compounds would involve a suite of spectroscopic techniques:

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of the precursor, 2-methoxy-4-methylnaphthalene, shows characteristic singlets for the methyl and methoxy protons at approximately 2.64 ppm and 3.89 ppm, respectively, with the aromatic protons appearing as a multiplet between 7.0-7.9 ppm. acs.org For the nitrated product, a downfield shift of the aromatic protons adjacent to the nitro group would be expected.

Infrared (IR) Spectroscopy: The IR spectrum of the nitrated product would exhibit strong characteristic absorption bands for the nitro group (NO2) at approximately 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the product.

Table 2: Spectroscopic Data for a Related Compound: 2-Methoxynaphthalene-1-carbaldehyde

Spectroscopic Data Values
Crystal Data
Formula C12H10O2
Molecular Weight 186.20
Crystal System Monoclinic
Space Group P21/c
Selected Bond Lengths (Å)
C1-C11 1.472 (3)
C11-O1 1.211 (3)
C2-O2 1.365 (2)
O2-C12 1.427 (3)

Data from a related characterized compound to provide an example of expected values.

Functionalization for Specific Research Applications

Nitronaphthalene derivatives, such as this compound, are valuable precursors for a variety of other chemical classes, primarily through the reduction of the nitro group to an amine.

Precursors for Aminonaphthalenes:

The catalytic reduction of nitronaphthalenes to their corresponding naphthylamines is a well-established and highly useful transformation. acs.orggoogle.com This reaction can be carried out using various catalytic systems, including nickel, platinum, or palladium catalysts under hydrogen pressure. acs.orggoogle.com The resulting 1-amino-2-methoxy-4-methylnaphthalene would be a versatile intermediate for the synthesis of dyes, pharmaceuticals, and other functional organic molecules. The presence of the amine, methoxy, and methyl groups offers multiple sites for further chemical modification. The conversion of nitronaphthalenes to naphthylamines has been demonstrated in vivo in rats, highlighting the biological relevance of this transformation.

Advanced Materials:

The naphthalene core is a key structural motif in many organic materials. researchgate.net The introduction of functional groups allows for the tuning of properties such as fluorescence, conductivity, and liquid crystalline behavior. Nitronaphthalenes can be used as intermediates in the synthesis of more complex, functionalized naphthalene systems. For instance, the amine derived from this compound could be used to synthesize Schiff bases or be incorporated into polymeric structures.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-methoxy-1-nitronaphthalene (B3031550)
2-methyl-1-nitronaphthalene (B1630592)
1-nitronaphthalene
2-nitronaphthalene
2-methoxy-4-methylnaphthalene
7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene
2-methoxy-6-methylnaphthalene
1-isopropyl-4,7-dimethylnaphthalene
1-amino-2-methoxy-4-methylnaphthalene

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-methyl-1-nitronaphthalene?

  • Methodological Answer : Synthesis of nitronaphthalene derivatives often employs regioselective nitration and methoxylation. For example, reductive etherification using aldehydes (e.g., (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde) can be adapted for methoxy group introduction . Nitration at the 1-position of naphthalene rings is typically achieved via mixed acid (HNO₃/H₂SO₄) under controlled temperatures. Key intermediates, such as 1-methoxynaphthalene, can be nitrated selectively using protocols described for structurally similar compounds (e.g., 1-methoxy-4-nitronaphthalene) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and LC-MS are critical for verifying regiochemistry and purity.

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Safety protocols for methoxynaphthalene derivatives include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, nitro at C1). Compare chemical shifts with databases (NIST Chemistry WebBook) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₁NO₃) and fragmentation patterns .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve dihedral angles and nitro-group disorder, as demonstrated for related nitronaphthalenes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for nitronaphthalene derivatives?

  • Methodological Answer :
  • Systematic Review : Follow ATSDR’s framework (Table B-1) to evaluate study quality, prioritizing peer-reviewed studies with high confidence scores (e.g., controlled exposure experiments in mammals) .
  • Data Contradiction Analysis : Use criteria from (e.g., High/Moderate/Low Confidence tiers) to assess experimental rigor. For example, conflicting hepatic toxicity results may arise from species-specific metabolic pathways (e.g., murine vs. human CYP450 activity) .
  • In Silico Modeling : Apply QSAR models to predict toxicity endpoints and validate against in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

  • Methodological Answer :
  • In Vitro Systems : Use hepatic microsomes (human/rat) to identify Phase I metabolites (e.g., nitro-reduction to amines) via LC-MS/MS .
  • Isotope Labeling : Incorporate ¹⁴C at the methyl or nitro group to track metabolic fate in excretion studies .
  • Mechanistic Studies : Inhibit specific cytochrome P450 isoforms (e.g., CYP2E1) to elucidate enzymatic contributions to detoxification/toxicity .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking Studies : Model interactions with target proteins (e.g., nitroreductases) using software like AutoDock Vina. Focus on nitro-group orientation and methoxy steric effects .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactivity (e.g., electron density at nitro group for nucleophilic attack) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Data Management and Reproducibility

Q. What practices ensure reproducibility in nitronaphthalene derivative research?

  • Methodological Answer :
  • Open Data : Share raw spectra, crystallographic data (CCDC codes), and synthetic protocols in repositories like Zenodo .
  • Detailed Reporting : Document reaction conditions (e.g., temperature, solvent purity) and characterization parameters (e.g., NMR solvent, LC gradients) to enable replication .
  • Collaborative Validation : Cross-validate findings with independent labs using blinded samples to eliminate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.